molecular formula C17H19BrMgO B14895983 3-(4-n-Butylphenoxymethyl)phenylmagnesium bromide

3-(4-n-Butylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14895983
M. Wt: 343.5 g/mol
InChI Key: NBQSSZCFKFSLRG-UHFFFAOYSA-M
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Description

3-(4-n-butylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-n-butylphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(4-n-butylphenoxymethyl)phenyl bromide with magnesium in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and standardized to a concentration of 0.25 M in THF for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-(4-n-butylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Organic halides can be substituted.

    Electrophiles: Various electrophiles can be used in coupling reactions.

Major Products

    Alcohols: Formed from reactions with carbonyl compounds.

    Substituted Organic Compounds: Result from substitution reactions.

    Coupled Products: Formed from coupling reactions with electrophiles.

Scientific Research Applications

3-(4-n-butylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: Used to form complex organic molecules.

    Pharmaceutical Research: Helps in the synthesis of drug intermediates.

    Material Science: Used in the preparation of polymers and other materials.

    Biological Studies: Assists in the synthesis of biologically active compounds.

Mechanism of Action

The compound acts as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive. This reactivity allows it to form new carbon-carbon bonds, which is essential in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium Bromide
  • 4-Methoxyphenylmagnesium Bromide
  • 4-Chlorophenylmagnesium Bromide

Uniqueness

3-(4-n-butylphenoxymethyl)phenylmagnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its n-butyl group and phenoxymethyl moiety provide unique steric and electronic properties, making it suitable for specific synthetic applications that other Grignard reagents may not efficiently perform.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C17H19BrMgO

Molecular Weight

343.5 g/mol

IUPAC Name

magnesium;1-butyl-4-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C17H19O.BrH.Mg/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;/h4-5,8-13H,2-3,7,14H2,1H3;1H;/q-1;;+2/p-1

InChI Key

NBQSSZCFKFSLRG-UHFFFAOYSA-M

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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